molecular formula C20H19BrClFN2O2 B2402693 5-bromo-2-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide CAS No. 1234807-39-6

5-bromo-2-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2402693
CAS No.: 1234807-39-6
M. Wt: 453.74
InChI Key: BNRLSLCIFXKDSD-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with bromine, chlorine, and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like methanol or dichloromethane and catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents is common to maintain cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized benzamides .

Scientific Research Applications

5-bromo-2-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-2-chloro-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzamide is unique due to its specific substitution pattern and the presence of the piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in various scientific fields .

Properties

IUPAC Name

5-bromo-2-chloro-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrClFN2O2/c21-14-5-6-17(22)16(11-14)19(26)24-12-13-7-9-25(10-8-13)20(27)15-3-1-2-4-18(15)23/h1-6,11,13H,7-10,12H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRLSLCIFXKDSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=C(C=CC(=C2)Br)Cl)C(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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